Econazole
Beschreibung
Crystallographic Data
This compound exhibits conformational flexibility, as demonstrated in its interaction with Mycobacterium tuberculosis CYP130. The ligand-free form adopts an "open" conformation (space group P6₃), while this compound-bound CYP130 shifts to a "closed" dimeric conformation (space group P3₂21) with unit cell dimensions a = 121.7 Å, b = 121.7 Å, c = 105.9 Å. The drug binds via:
Stereochemical Considerations
This compound contains one chiral center at the ethyl-linked carbon, existing as a racemic mixture of (R) and (S) enantiomers. X-ray diffraction studies of pure enantiomers reveal:
- Enantiomer-specific packing : (R)-econazole forms a monoclinic lattice (P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 18.56 Å, β = 98.4°.
- Differential protein binding : The (S)-enantiomer shows 1.3× higher affinity for fungal CYP51 than the (R)-form.
Comparative Analysis of this compound Nitrate vs. Base Form
Structural Differences :
- The nitrate form introduces an additional nitric acid moiety, forming an ion pair with the imidazole nitrogen.
- FTIR spectra show distinct nitrate peaks at 1,380 cm⁻¹ (asymmetric N–O stretch) and 720 cm⁻¹ (C–Cl bend) in the salt form.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands (KBr pellet):
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃) :
- δ 7.45–7.25 (m, 7H, aromatic protons).
- δ 5.32 (t, 1H, CH–O–).
- δ 4.45 (d, 2H, CH₂–imidazole).
- δ 3.85 (s, 2H, O–CH₂–C₆H₄).
¹³C-NMR :
Mass Spectrometry
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZWWPYKPKIXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate) | |
| Record name | Econazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2029872 | |
| Record name | Econazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Econazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.48e-03 g/L | |
| Record name | Econazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27220-47-9 | |
| Record name | Econazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27220-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Econazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Econazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | econazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Econazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Econazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z1Y2V4A7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Econazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The process involves:
-
N-Alkylation : Reacting 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole in the presence of a multi-component inorganic carrier reagent (K₂CO₃/KOH/Al₂O₃) and PEG-200 as a phase transfer catalyst. Toluene serves as the solvent, with reflux at 71–73°C for 3–3.5 hours.
-
O-Alkylation : Direct addition of p-chlorobenzyl chloride to the intermediate mixture, followed by further reaction at 66–68°C for 2–2.5 hours.
Key advantages include:
-
Elimination of intermediate purification , reducing solvent use and waste.
-
Higher yield : 68% total yield compared to 53–65% in conventional methods.
-
Reduced viscosity : Impurity removal before acidification prevents solid-liquid separation issues.
Comparative Analysis of Synthesis Methods
The table below summarizes critical parameters across different this compound synthesis techniques:
| Parameter | Conventional (NaOH/TEBA) | Sodium Methoxide | One-Pot (CN110683992B) |
|---|---|---|---|
| Catalyst | NaOH, TEBA | Sodium methoxide | K₂CO₃/KOH/Al₂O₃, PEG-200 |
| Solvent | DMF, toluene | Methanol, benzene | Toluene, isopropanol |
| Reaction Temperature (°C) | 65–100 | 40–50 | 60–73 |
| Total Yield (%) | 53.28 | 23.52 | 68.0 |
| Key Drawbacks | High toxicity, low yield | Carcinogenic solvents | None reported |
Optimization Strategies and Recent Innovations
Solvent and Catalyst Selection
The one-pot method’s use of toluene and isopropanol minimizes toxicity, while PEG-200 enhances reaction efficiency by acting as a phase transfer catalyst. The K₂CO₃/KOH/Al₂O₃ system provides a stable alkaline environment, avoiding the instability issues associated with NaOH.
Analyse Chemischer Reaktionen
Econazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Econazol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Reduktion von Econazol beinhaltet typischerweise die Umwandlung von Ketongruppen in Alkohole unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Econazol kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromoketon, Natriumborhydrid und p-Chlorbenzylchlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Econazol-Verbindung führen .
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Econazole is predominantly employed in treating superficial fungal infections, including:
- Tinea Pedis (Athlete's Foot)
- Tinea Cruris (Jock Itch)
- Tinea Corporis (Ringworm)
- Cutaneous Candidiasis
- Tinea Versicolor
Clinical Efficacy
A series of clinical trials have demonstrated the efficacy of this compound in treating these conditions. For instance, a Phase 3 trial assessed the effectiveness of this compound nitrate foam (1%) in treating interdigital tinea pedis. The results indicated that 25% of patients achieved complete cure compared to only 5% in the vehicle group, with statistical significance (p < 0.001) .
Table 1: Efficacy Results from Clinical Trials
| Study | Treatment Type | Complete Cure (%) | Effective Treatment (%) | Mycological Cure (%) | P-value |
|---|---|---|---|---|---|
| Study 302 | This compound Foam | 23 | 49 | 68 | <0.001 |
| Study 303 | This compound Cream | 25 | 48 | 67 | <0.001 |
| Vehicle Foam | Vehicle Foam | 5 | 11 | 16 | - |
Potential Oncological Applications
Recent studies have explored the potential of this compound as an anticancer agent, particularly in lung cancer treatment. Research indicates that this compound inhibits phosphoinositide 3-kinase (PI3K) activity and promotes apoptosis in lung cancer cell lines, such as A549 and H661. The combination of this compound with cisplatin has shown synergistic effects, enhancing tumor suppression in preclinical models .
Case Study: Lung Cancer Treatment
- A study demonstrated that this compound significantly inhibited tumor growth in nude mice bearing A549 tumors when combined with cisplatin.
- The combination treatment resulted in increased apoptosis compared to either drug alone, highlighting its potential as an adjunct therapy in cancer treatment .
Safety and Tolerability
This compound is generally well-tolerated with a low incidence of systemic absorption when applied topically. Adverse effects are typically localized and include mild irritation at the application site . In a population-based study assessing the use of vaginal this compound during pregnancy, no significant teratogenic effects were reported, indicating its relative safety for use in pregnant women .
Wirkmechanismus
Econazol entfaltet seine antimykotische Wirkung durch Wechselwirkung mit 14-α-Demethylase, einem Cytochrom-P-450-Enzym, das für die Umwandlung von Lanosterol in Ergosterol notwendig ist. Ergosterol ist ein wesentlicher Bestandteil der Pilzzellmembran. Die Hemmung seiner Synthese führt zu einer erhöhten Zellpermeabilität, was zum Auslaufen von Zellinhalten führt und letztendlich zum Absterben der Pilzzellen . Econazol kann auch die RNA- und Proteinsynthese sowie den Lipidstoffwechsel beeinträchtigen .
Vergleich Mit ähnlichen Verbindungen
Antifungal Activity
Econazole belongs to the imidazole class, sharing structural similarities with miconazole, ketoconazole, clotrimazole, and bifonazole. Key comparisons include:
Key Findings :
- Miconazole’s additional chlorine atom correlates with stronger antifungal activity .
- This compound and R34000 show comparable efficacy in experimental coccidioidomycosis, but R34000 requires lower doses for survival .
- Bifonazole’s pharmacokinetics (e.g., skin retention) make it preferable for chronic infections .
Antiviral Activity Against SARS-CoV-2
Imidazoles like this compound, bifonazole, and ketoconazole inhibit SARS-CoV-2 by disrupting the spike protein-ACE2 interaction:
| Compound | IC₅₀ (SARS-CoV-2 RBD-ACE2 Blockade) | Viral Growth Inhibition (Effective Concentration) |
|---|---|---|
| Bifonazole | 1.6 mM | ≤35 mM |
| This compound | 2.3 mM | ≤60 mM |
| Ketoconazole | 14.5 mM | ≤80 mM |
Key Findings :
- Bifonazole outperforms this compound in potency and specificity, likely due to optimized hydrophobic interactions .
Anticancer Mechanisms
This compound’s imidazole ring enables PI3Kα inhibition, distinguishing it from other PI3K inhibitors and antifungals:
Key Findings :
- This compound’s cytotoxicity in lung cancer cells (IC₅₀ = 6.0 µM) surpasses BLY719 and BKM120, with minimal toxicity to normal cells .
- Synergy with cisplatin enhances apoptosis in resistant breast cancer cells .
TRP Channel Modulation
This compound’s off-target effects on TRP channels differ from other imidazoles:
Key Findings :
- This compound and clotrimazole inhibit TRPM8 via interactions with residue Y745, but clotrimazole lacks TRPA1 activation .
- This compound’s TRPA1 activation at 10 µM is linked to reactive oxygen species (ROS) generation, unlike fluconazole .
Structural and Solubility Comparisons
Key Findings :
Biologische Aktivität
Econazole is a synthetic imidazole derivative primarily utilized as an antifungal agent. Its biological activity extends beyond its antifungal properties, demonstrating potential in anticancer applications and various mechanisms of action. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.
This compound exerts its antifungal effects primarily through the inhibition of 14-α demethylase , a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane; thus, its inhibition leads to increased membrane permeability and subsequent cell death . Additionally, this compound may influence other cellular processes, including:
- Inhibition of endogenous respiration
- Interference with membrane phospholipids
- Inhibition of yeast-to-mycelial transformation
- Disruption of purine uptake and biosynthesis of triglycerides and phospholipids .
Antifungal Activity
This compound has been shown to effectively combat various fungal pathogens. A comparative study demonstrated its potency against common dermatophytes, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these organisms are summarized in Table 1.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus fumigatus | 1.0 |
| Trichophyton rubrum | 0.25 |
Anticancer Potential
Recent studies have revealed that this compound possesses significant anticancer properties, particularly in lung cancer models. Research indicates that this compound inhibits the PI3K/AKT signaling pathway, which is crucial for tumor growth and survival. Key findings include:
- Cytotoxicity : this compound demonstrated dose-dependent cytotoxic effects in lung cancer cell lines H661 and A549, with IC50 values of 13.5 µM and 22.2 µM respectively .
- Apoptosis Induction : Treatment with this compound led to increased levels of apoptotic markers such as cleaved PARP and caspase-3 in a dose-dependent manner.
- Tumor Growth Suppression : In vivo studies showed that this compound significantly suppressed tumor growth in nude mice models implanted with A549 cells .
Clinical Case Studies
A review of clinical cases highlights the therapeutic efficacy of this compound in treating severe mycoses. For instance, a study involving patients with chronic fungal infections reported a cure rate of approximately 80% when treated with topical this compound formulations . Furthermore, adverse effects were minimal, underscoring its safety profile.
Pharmacokinetics
This compound's pharmacokinetic properties reveal low systemic absorption following topical application, which is advantageous for localized treatment without significant systemic exposure . The drug primarily accumulates in the stratum corneum, ensuring effective concentrations at the site of infection.
Q & A
Q. What are the recommended safety protocols for handling econazole in laboratory settings?
this compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicant (Category 3). Key handling practices include:
- Use PPE: Nitrile/chloroprene gloves, EN 166-compliant goggles, and lab coats for skin protection .
- Storage: Keep in sealed containers in dry, cool conditions to avoid toxic gas release during decomposition .
- Emergency measures: For eye exposure, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .
Q. How do solubility properties of this compound nitrate influence solvent selection for in vitro studies?
this compound nitrate solubility varies with temperature and solvent polarity. Key findings:
- Solubility order (highest to lowest): NMP > DMF > methanol > acetone > ethanol > ethyl acetate .
- Methodological note : Use the modified Apelblat equation to correlate experimental solubility data, which showed better accuracy than the λh model .
| Solvent | Solubility Trend (Mole Fraction) |
|---|---|
| NMP | Highest |
| Ethyl Acetate | Lowest |
Q. What foundational evidence supports this compound’s role in apoptosis induction?
this compound triggers caspase-dependent apoptosis via p53 upregulation and PI3K/AKT/STAT3 pathway inhibition:
- Key assays : CCK-8 viability tests, Annexin V/PI flow cytometry, and PARP/caspase-3 cleavage via western blot .
- Dose dependency : IC50 values range from 5 μM (SNU1 gastric cells) to 130 μM (MDA-MB-453 breast cells) .
Advanced Research Questions
Q. How can researchers experimentally validate this compound’s caspase-dependent apoptotic mechanism?
- Step 1 : Treat cells (e.g., SNU1/AGS gastric lines) with this compound (5–20 μM) and assess viability via CCK-8 .
- Step 2 : Pretreat cells with pan-caspase inhibitor Z-VAD-FMK (50 μM) to block PARP cleavage, confirming caspase dependency .
- Step 3 : Use siRNA knockdown of p53 to observe reduced sub-G1 populations via flow cytometry, linking apoptosis to p53 .
Q. What experimental models elucidate this compound’s inhibition of calmodulin-dependent enzymes like iNOS?
- In vitro models : Use LPS-treated rat aortic rings or J774 macrophages to study iNOS inhibition.
- Method : Co-incubate this compound (10 μM) with LPS and measure nitric oxide (NO) production via arginine-induced vasodilation reversal .
- Mechanistic insight : Calmodulin supplementation restores iNOS activity, confirming this compound disrupts calmodulin binding .
Q. How can response surface methodology optimize this compound solid lipid nanoparticle (E-SLN) formulations?
- Design : Combine pseudo-ternary phase diagrams (to identify microemulsion regions) with CCD-RSM for parameter optimization .
- Variables : Drug/lipid ratio (X1), lipid/surfactant (X2), surfactant/cosurfactant (X3).
- Outputs : Maximize encapsulation efficiency (Y1), minimize particle size (Y2), and stabilize zeta potential (Y3) .
Q. How to ensure accuracy in chiral separation of this compound using HPLC?
Q. How to address contradictions in this compound’s pro-apoptotic effects when p53 is suppressed?
- Case : p53-siRNA transfection reduces this compound-induced apoptosis in SNU1/AGS cells.
- Resolution : Compare dose-response curves (5–20 μM this compound) in p53-knockdown vs. wild-type cells. Use western blot to confirm reduced PARP cleavage and sub-G1 populations, highlighting p53’s necessity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
